4-Phenylcinnoline

Overview

Description

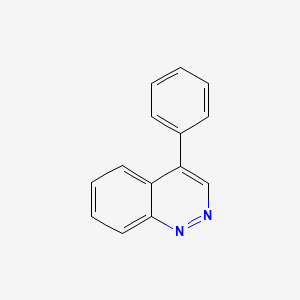

4-Phenylcinnoline is a heterocyclic aromatic organic compound that belongs to the cinnoline family It is characterized by a cinnoline core structure with a phenyl group attached at the fourth position

Mechanism of Action

Target of Action

Cinnoline derivatives, a family to which 4-phenylcinnoline belongs, have been found to exhibit a wide range of pharmacological activities .

Mode of Action

It is known that cinnoline derivatives interact with their targets, leading to changes in cellular processes . For instance, some cinnoline derivatives have been found to inhibit calcium ion influx, which is required for the activation of certain cellular processes .

Biochemical Pathways

Cinnoline derivatives have been associated with a broad spectrum of pharmacological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

One study found that phenylcinnoline carboxylate compounds cause complete male sterility in wheat when applied at suitable dosages at the pre-meiotic stage of anther development .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Phenylcinnoline can be synthesized through several methods. One common approach involves the quaternization of this compound with methyl iodide, followed by reduction. The reaction typically proceeds as follows:

Quaternization: this compound reacts with methyl iodide to form 1-methyl-4-phenylcinnolinium iodide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylcinnoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cinnoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and electrolytic reduction are commonly used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

Oxidation: Oxides of this compound.

Reduction: Dihydro derivatives like 1,4-dihydro-1-methyl-4-phenylcinnoline.

Substitution: Substituted cinnoline derivatives depending on the reagents used.

Scientific Research Applications

4-Phenylcinnoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the development of materials with specific electronic and photophysical properties.

Comparison with Similar Compounds

4-Phenylcinnoline can be compared with other cinnoline derivatives such as:

3-Phenylcinnoline: Similar in structure but with the phenyl group at the third position.

Benzo[c]cinnoline: A polycondensed derivative with additional benzene rings.

Quinoline and Isoquinoline Derivatives: These compounds share structural similarities but differ in the position and number of nitrogen atoms in the ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

4-Phenylcinnoline is a compound that has garnered attention in recent years due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including anticancer properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound is a member of the cinnoline family, characterized by its fused ring structure. The synthesis of this compound derivatives often involves cyclization reactions and modifications to enhance biological activity. For instance, various synthetic strategies have been employed to create derivatives with improved pharmacological profiles.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound and its derivatives. The compound has shown significant antiproliferative effects against various cancer cell lines.

Case Studies and Research Findings

- Antiproliferative Effects : A study evaluated the antiproliferative activity of several this compound derivatives against human cancer cell lines, including COLO205 (colorectal adenocarcinoma) and H460 (non-small-cell lung cancer). The results indicated that certain derivatives exhibited IC50 values as low as 0.32 μM, demonstrating potent anticancer activity .

- Mechanisms of Action : Molecular docking studies suggest that these compounds interact with the colchicine-binding site on tubulin, inhibiting microtubule polymerization. This mechanism is crucial for disrupting cell division in cancer cells .

- Structure-Activity Relationship (SAR) : Research has established SAR for this compound derivatives, indicating that modifications at specific positions can enhance their anticancer potency. For example, compounds with methoxy substitutions at the 5, 6, or 7 positions have shown increased efficacy .

Data Table: Anticancer Activity of this compound Derivatives

| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 22 | COLO205 | 0.32 | Tubulin binding and microtubule inhibition |

| HPK | H460 | 0.89 | Induces apoptosis and G2/M arrest |

| Compound X | Hep3B | 0.75 | Inhibits cell proliferation |

Other Biological Activities

In addition to anticancer effects, this compound has shown promise in other areas:

- Antimicrobial Activity : Some derivatives exhibit antibacterial properties against pathogens such as Mycobacterium tuberculosis. For instance, one study reported an IC50 value of 100 μg/mL for a derivative against M. tuberculosis .

- Anti-inflammatory Effects : Certain compounds within this class have demonstrated anti-inflammatory activity comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs), with inhibition percentages ranging from 64% to 68% in various assays .

- Phosphodiesterase Inhibition : Inhibition of phosphodiesterase enzymes has been observed in some cinnoline derivatives, which may have implications for treating neurological disorders .

Pharmacokinetics and Toxicity

The pharmacokinetic profiles of these compounds indicate good drug-likeness and bioavailability with minimal cardiotoxicity. However, some derivatives show potential risks for drug-drug interactions and mutagenicity . Further studies are necessary to optimize their safety profiles.

Properties

IUPAC Name |

4-phenylcinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2/c1-2-6-11(7-3-1)13-10-15-16-14-9-5-4-8-12(13)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOOODCTWFOHQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346131 | |

| Record name | 4-Phenylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21874-06-6 | |

| Record name | 4-Phenylcinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the quaternization of 4-Phenylcinnoline differ from that of 3-Phenylcinnoline?

A1: The research demonstrates a regioselective quaternization process for both 3-Phenylcinnoline and this compound. [] When reacted with methyl iodide, 3-Phenylcinnoline yields a mixture of 1-methyl-3-phenylcinnolinium iodide (major product) and its 2-methyl isomer (minor product). In contrast, this compound exclusively forms the 2-methyl isomer upon quaternization. This difference in reactivity highlights the influence of the phenyl substituent's position on the electron density distribution within the cinnoline ring system.

Q2: Can this compound be synthesized using a similar approach to the one-pot synthesis of indazole described in the second paper?

A2: Yes, the second paper describes a successful one-pot synthesis of this compound. [] This method utilizes o-(α-methylenebenzyl)aniline as the starting material, which undergoes diazotization and subsequent cyclization in the presence of potassium acetate and acetic anhydride to form the desired this compound. This suggests that similar synthetic strategies involving diazonium salts could be applied to access other substituted cinnoline derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.